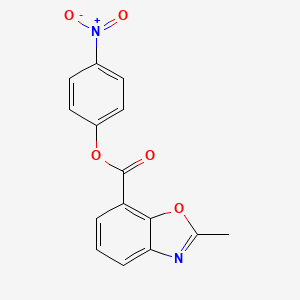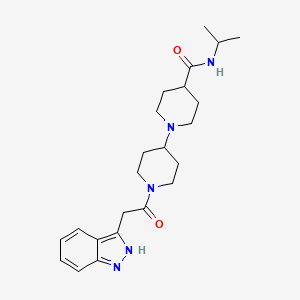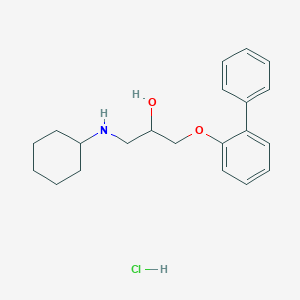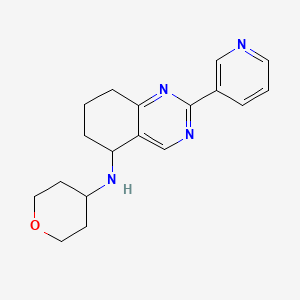![molecular formula C21H29N3O B6126833 [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)
[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol, also known as IBNM, is a chemical compound that has been studied for its potential use in scientific research. IBNM has been shown to have a unique structure that allows it to interact with certain receptors in the brain, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol involves its interaction with the dopamine D2 receptor. [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol binds to the receptor and activates it, leading to downstream signaling events that ultimately result in changes in cellular function.
Biochemical and Physiological Effects:
[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling in the brain. [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol has also been shown to have potential anti-inflammatory and anti-oxidant effects, making it a promising candidate for use in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in a more targeted manner. However, one limitation of using [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol is that it may not accurately reflect the effects of endogenous dopamine signaling in the brain, as it is a synthetic compound.
Direcciones Futuras
There are several future directions for research involving [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol, including the development of more selective compounds that target specific dopamine receptor subtypes. Additionally, [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease and schizophrenia, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol involves several steps, including the reaction of 1-benzyl-4-piperidone with isoquinoline in the presence of a reducing agent, followed by the addition of formaldehyde and hydrogenation. The resulting product is then purified through a series of chromatographic techniques to obtain pure [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol.
Aplicaciones Científicas De Investigación
[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol has been studied for its potential use in various scientific research applications, including as a tool for studying the function of certain receptors in the brain. [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. By studying the effects of [1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol on this receptor, researchers can gain a better understanding of its function and potential therapeutic applications.
Propiedades
IUPAC Name |
[1-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-16-17-7-11-24(12-8-17)20-5-2-10-23(15-20)14-19-4-1-3-18-13-22-9-6-21(18)19/h1,3-4,6,9,13,17,20,25H,2,5,7-8,10-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHCIXQBKLUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)


